molecular formula C13H12N4OS B2710132 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 866136-52-9

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No. B2710132
CAS RN: 866136-52-9
M. Wt: 272.33
InChI Key: HIXUUULHNATQQJ-UHFFFAOYSA-N
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Description

“4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” is a chemical compound with diverse applications in scientific research. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine”, involves numerous methods . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” would include these elements, along with additional functional groups that give it its unique properties.

Scientific Research Applications

CDK2 Inhibition

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been found to be novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Activity

These compounds have shown significant anticancer activity. For instance, they have been found to inhibit the growth of various cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values in the nanomolar range .

VEGFR-2 Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives, including 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels form from pre-existing ones, and is often upregulated in cancer .

Antiangiogenic Activity

These compounds have demonstrated antiangiogenic activity, reducing the migratory potential of Human Umbilical Vein Endothelial Cells (HUVEC) and disrupting wound healing patterns .

Cell Cycle Arrest

Certain derivatives of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine have been found to induce cell cycle arrest at the S phase . This disrupts the normal progression of the cell cycle and can lead to cell death .

Apoptosis Induction

These compounds have been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism by which anticancer drugs exert their effects .

Future Directions

The future directions for research on “4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their pharmacological effects, synthesis methods, and potential applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-18-12-10-8-14-17(9-6-4-3-5-7-9)11(10)15-13(16-12)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUUULHNATQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

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